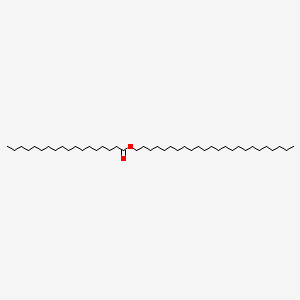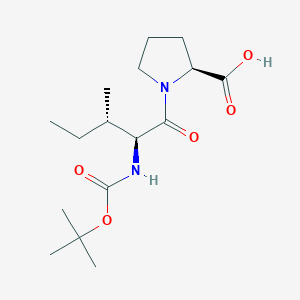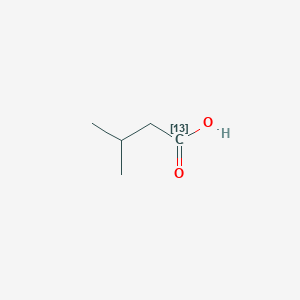![molecular formula C6H2N2O4 B1626724 Furo[3,4-b]pyrazine-2,5,7(1H)-trione CAS No. 73403-50-6](/img/structure/B1626724.png)
Furo[3,4-b]pyrazine-2,5,7(1H)-trione
Descripción general
Descripción
Furo[3,4-b]pyrazine-2,5,7(1H)-trione is a heterocyclic compound that belongs to the class of fused pyrazines. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and functional materials . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Furo[3,4-b]pyrazine-2,5,7(1H)-trione can be synthesized through various synthetic routes. One common method involves the cyclization of isobenzofuran-1,3-dione with monohydrate hydrazine under specific reaction conditions . The reaction typically involves heating the reactants at a controlled temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Furo[3,4-b]pyrazine-2,5,7(1H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by specific reagents and conditions that promote the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Furo[3,4-b]pyrazine-2,5,7(1H)-trione has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a valuable tool for studying enzyme interactions and cellular processes.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of agrochemicals and functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of Furo[3,4-b]pyrazine-2,5,7(1H)-trione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Furo[3,4-b]pyrazine-2,5,7(1H)-trione can be compared with other similar compounds such as pyrazolo[3,4-b]pyridine and pyrrolo[3,4-c]pyridine . These compounds share structural similarities but differ in their specific biological activities and applications. The unique structure of this compound contributes to its distinct properties and makes it a valuable compound for various scientific and industrial applications.
List of Similar Compounds
- Pyrazolo[3,4-b]pyridine
- Pyrrolo[3,4-c]pyridine
- Phthalazine-1,4-dione
Propiedades
IUPAC Name |
4H-furo[3,4-b]pyrazine-3,5,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O4/c9-2-1-7-3-4(8-2)6(11)12-5(3)10/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGYPSNZWOMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)OC2=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504552 | |
| Record name | Furo[3,4-b]pyrazine-2,5,7(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73403-50-6 | |
| Record name | Furo[3,4-b]pyrazine-2,5,7(1H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















